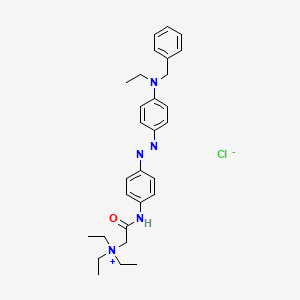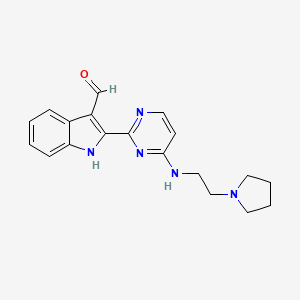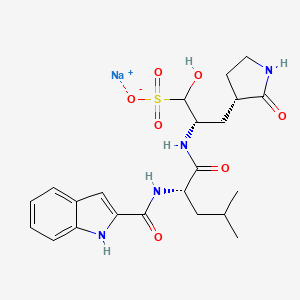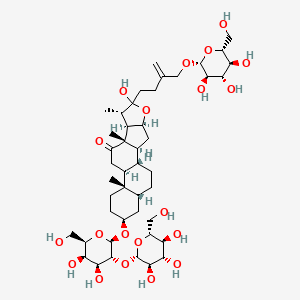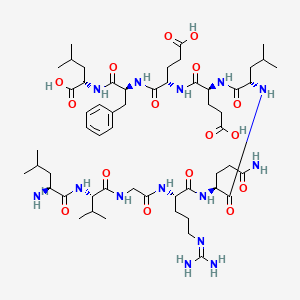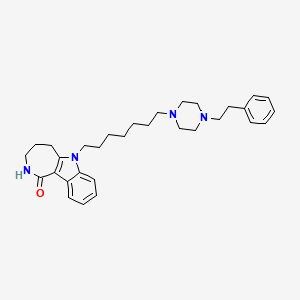
BChE-IN-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of BChE-IN-31 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions
BChE-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
BChE-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules.
Biology: Investigated for its potential to inhibit the aggregation of amyloid-beta peptide, which is crucial in understanding neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting butyrylcholinesterase activity
Mécanisme D'action
BChE-IN-31 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the aggregation of amyloid-beta peptide, thereby reducing neurotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcholinesterase Inhibitors: Compounds like donepezil and rivastigmine, which inhibit acetylcholinesterase, another cholinesterase enzyme.
Other Butyrylcholinesterase Inhibitors: Compounds such as rivastigmine and tacrine, which also inhibit butyrylcholinesterase but with different selectivity and potency
Uniqueness
BChE-IN-31 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific inhibition of butyrylcholinesterase. Its ability to inhibit the aggregation of amyloid-beta peptide further distinguishes it from other cholinesterase inhibitors .
Propriétés
Formule moléculaire |
C31H42N4O |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
6-[7-[4-(2-phenylethyl)piperazin-1-yl]heptyl]-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C31H42N4O/c36-31-30-27-14-7-8-15-28(27)35(29(30)16-11-18-32-31)20-10-3-1-2-9-19-33-22-24-34(25-23-33)21-17-26-12-5-4-6-13-26/h4-8,12-15H,1-3,9-11,16-25H2,(H,32,36) |
Clé InChI |
PHUHOIDFUZYNAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C3N2CCCCCCCN4CCN(CC4)CCC5=CC=CC=C5)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


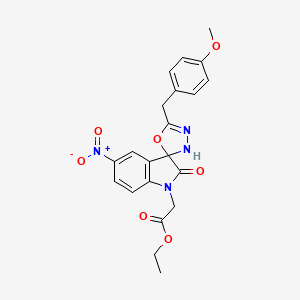
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
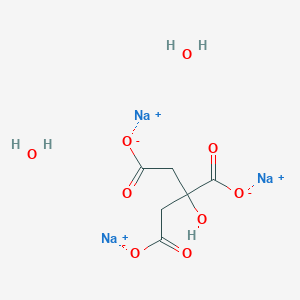


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
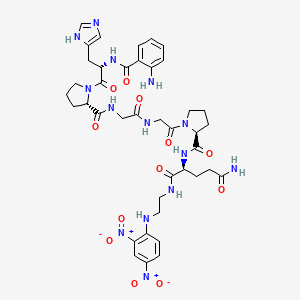
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
